Fluorofuranylnorprogesterone, specifically the radiolabeled variant known as Fluorofuranylnorprogesterone-18F, is a synthetic progestin analog utilized primarily in positron emission tomography (PET) imaging. This compound has gained attention for its ability to bind selectively to progesterone receptors, making it a valuable tool for assessing hormone receptor status in various cancers, particularly breast cancer. The compound is classified as a radiopharmaceutical due to its incorporation of fluorine-18, a radioisotope used in medical imaging.
Fluorofuranylnorprogesterone is synthesized from norprogesterone, which is a derivative of progesterone. The addition of a fluorine atom at the 21 position enhances its binding affinity and allows for imaging applications. The compound falls under the category of steroidal hormones and is specifically classified as a progestin due to its structural similarity to progesterone.
The synthesis of Fluorofuranylnorprogesterone-18F involves several key steps:
Fluorofuranylnorprogesterone has a complex molecular structure characterized by its steroid framework with specific modifications:
Fluorofuranylnorprogesterone primarily participates in receptor-mediated interactions rather than traditional chemical reactions. Its binding to progesterone receptors leads to downstream signaling pathways that influence cellular responses in target tissues. Notably, it exhibits high specificity for progesterone receptors, allowing it to be used in imaging studies to assess receptor expression levels .
The mechanism of action for Fluorofuranylnorprogesterone involves:
Fluorofuranylnorprogesterone is primarily utilized in medical imaging, particularly:
Steroid receptors regulate critical pathways in hormone-dependent cancers, serving as both prognostic biomarkers and therapeutic targets. Molecular imaging with positron emission tomography enables whole-body quantification of receptor expression across primary and metastatic sites, overcoming limitations of biopsy-based assessment. In breast cancer, where approximately 70% of tumors express estrogen receptors, progesterone receptor status provides functional information about estrogen receptor pathway activity. Progesterone receptor imaging complements existing tools like 16α-[¹⁸F]fluoro-17β-estradiol for estrogen receptor detection and 16β-[¹⁸F]fluoro-5α-dihydrotestosterone for androgen receptor imaging in prostate cancer. These receptor-targeted tracers facilitate non-invasive interrogation of tumor biology, enabling personalized treatment approaches and pharmacodynamic assessment of targeted therapies [3] [5].
Fluorofuranylnorprogesterone (chemically designated as 21-[¹⁸F]fluoro-16α,17α-[(R)-(1′-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione) was designed to address the unmet need for progesterone receptor-selective imaging. The molecular structure preserves critical elements for high-affinity progesterone receptor binding: a hydrophobic furanyl methylidene group at C16α/C17α maintains the steroidal D-ring conformation, while fluorine-18 substitution at C21 provides optimal radiochemical properties for positron emission tomography. Preclinical characterization demonstrated high binding affinity (relative binding affinity = 11.5 compared to reference progestin promegestone) and low nonspecific binding. The binding selectivity index (ratio of relative binding affinity to nonspecific binding) exceeds 100, ensuring favorable target-to-background contrast. Fluorofuranylnorprogesterone exhibits minimal binding to glucocorticoid or androgen receptors, confirming progesterone receptor specificity essential for clinical imaging applications [1] [3].
The development of Fluorofuranylnorprogesterone emerged from decades of steroid receptor radiotracer research initiated with 16α-[¹⁸F]fluoro-17β-estradiol. Early progesterone receptor ligands faced challenges with nonspecific binding and metabolic instability. Fluorofuranylnorprogesterone was first synthesized in 2012 via nucleophilic substitution of a nortestosterone triflate precursor using potassium [¹⁸F]fluoride/kryptofix complex. Subsequent optimization yielded improved molar activities (37-81 GBq/μmol), crucial for imaging low-capacity progesterone receptor sites. Initial human studies established its safety and ability to identify progesterone receptor-positive tumors, with tumor uptake correlating with immunohistochemistry (ρ = 0.73). Clinical trials now investigate Fluorofuranylnorprogesterone for predicting endocrine therapy response, particularly through estrogen challenge tests that probe estrogen receptor functionality. This represents a paradigm shift from static receptor quantification toward dynamic assessment of endocrine pathway integrity [2] [6] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6